

Introduction: The Imperative of Precision in Molecular Characterization

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Compound of Interest

Compound Name: 3-Methoxyoxan-4-amine

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In the landscape of drug discovery and materials science, the precise three-dimensional structure of a molecule is not a mere academic detail; it is the fundamental determinant of its function, activity, and safety. **3-Methoxyoxan-4-amine**, a substituted tetrahydropyran (oxane) ring, represents a class of heterocyclic scaffolds prevalent in medicinal chemistry. Its structure, characterized by a cyclic ether, a primary amine, and a methoxy group, presents a fascinating challenge for structural elucidation. The presence of two adjacent chiral centers at the C3 and C4 positions means the molecule can exist as four distinct stereoisomers. As biological systems are exquisitely stereospecific, distinguishing between these isomers is paramount.

This guide provides a comprehensive, field-proven strategy for the unambiguous determination of the constitution and configuration of **3-Methoxyoxan-4-amine**. As a Senior Application Scientist, my approach is rooted in a philosophy of orthogonal validation, where data from multiple independent techniques converge to build an irrefutable structural proof. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, demonstrating how a logical, integrated workflow transforms spectral data into a precise molecular reality.

Section 1: Foundational Analysis - The Molecular Formula and Degree of Unsaturation

Before any detailed structural mapping, the first objective is to establish the elemental composition. This is the bedrock upon which all subsequent analysis is built.

High-Resolution Mass Spectrometry (HRMS)

Causality: High-Resolution Mass Spectrometry is the definitive technique for determining a molecule's elemental formula. Unlike low-resolution MS, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the differentiation between isobaric compounds (molecules with the same nominal mass but different elemental formulas), providing a high degree of confidence in the assigned formula.^[1]

An ESI-TOF (Electrospray Ionization - Time of Flight) instrument in positive ion mode is ideal. The "soft" ionization of ESI typically preserves the molecule, generating a prominent protonated molecular ion $[M+H]^+$.

Protocol: HRMS Analysis

- **Sample Preparation:** Prepare a dilute solution of the analyte (approx. 10-50 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.
- **Instrument Calibration:** Calibrate the mass spectrometer using a known standard immediately prior to the run to ensure high mass accuracy.
- **Infusion:** Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L/min}$).
- **Data Acquisition:** Acquire data in the positive ion mode over a relevant m/z range (e.g., 50-500 Da).
- **Data Analysis:** Identify the monoisotopic peak for the $[M+H]^+$ ion and compare the measured accurate mass to the theoretical mass for the proposed formula, $\text{C}_6\text{H}_{13}\text{NO}_2$. The difference should be within a narrow tolerance, typically < 5 ppm.

Ion Species	Proposed Formula	Theoretical m/z
$[M+H]^+$	$\text{C}_6\text{H}_{14}\text{NO}_2^+$	132.1019
$[M+\text{Na}]^+$	$\text{C}_6\text{H}_{13}\text{NNaO}_2^+$	154.0838

Table 1: Predicted HRMS data for **3-Methoxyoxan-4-amine**. Data derived from PubChem.^[2]

Degree of Unsaturation (DoU)

With the formula $C_6H_{13}NO_2$ confirmed, the Degree of Unsaturation can be calculated to infer the presence of rings or multiple bonds.

$$\text{DoU} = C + 1 - (H/2) - (X/2) + (N/2) \quad \text{DoU} = 6 + 1 - (13/2) + (1/2) = 1$$

A DoU of 1 is consistent with the presence of a single ring and no double bonds (outside of potential carbonyls, which are ruled out by the formula), strongly supporting the proposed oxane ring structure.

Section 2: Nuclear Magnetic Resonance (NMR) - Assembling the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule in solution.^[3] A suite of 1D and 2D experiments provides a complete picture of the proton and carbon environments and their relationships.

^1H and ^{13}C NMR Spectroscopy: The Initial Scan

Causality: One-dimensional NMR spectra provide an initial census of the hydrogen and carbon atoms in the molecule. The chemical shift of each nucleus is indicative of its local electronic environment, the integration of ^1H signals reveals the relative number of protons, and the multiplicity (splitting pattern) provides information about neighboring protons.

Position	Predicted ^1H δ (ppm)	Multiplicity	Integration	Predicted ^{13}C δ (ppm)	Rationale
-OCH ₃	~3.4	s	3H	~55-60	Methoxy group, singlet, deshielded by oxygen.
H-2	3.5 - 4.0	m	2H	~65-70	Protons on carbon adjacent to ring oxygen. [4] [5]
H-3	3.2 - 3.6	m	1H	~75-80	Methine proton deshielded by both ether oxygen and methoxy group.
H-4	2.8 - 3.2	m	1H	~50-55	Methine proton adjacent to the electron-withdrawing amine group. [6]
H-5	1.5 - 2.0	m	2H	~25-30	Methylene protons on the aliphatic portion of the ring.
H-6	3.6 - 4.1	m	2H	~60-65	Protons on carbon adjacent to

					ring oxygen. [4][5]
					Primary amine protons, often a broad singlet due to exchange.[7]
-NH ₂	1.0 - 3.0	br s	2H	-	[8]

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for **3-Methoxyoxan-4-amine**.

2D NMR: Connecting the Dots

Causality: While 1D NMR provides the pieces, 2D NMR experiments reveal how they are connected. This multi-dimensional approach is essential for unambiguously assembling the molecular structure.

Workflow for 2D NMR Analysis

Caption: Logical workflow for NMR-based structure elucidation.

- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is the primary method for assigning carbon resonances.
- COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[9] For **3-Methoxyoxan-4-amine**, COSY will reveal the entire spin system of the oxane ring, showing correlations from H-2 through H-3, H-4, H-5, and H-6. The methoxy protons will show no COSY correlations, confirming they are an isolated methyl group.
- HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the full structure. It reveals correlations between protons and carbons that are two or three bonds away.[10][11]

- Key Diagnostic Correlation: A cross-peak between the methoxy protons (~3.4 ppm) and the C-3 carbon (~75-80 ppm) is definitive proof that the methoxy group is attached to C-3.
- Framework Confirmation: Correlations from H-4 to carbons C-2 and C-6, and from H-2 to C-4, would further solidify the ring connectivity.

Key HMBC Correlations	
Proton(s)	Correlated Carbon(s)
-OCH ₃	C-3
H-2	C-3, C-6
H-4	C-2, C-5, C-6
H-6	C-2, C-5

Table 3: Crucial HMBC correlations for confirming the structure of **3-Methoxyoxan-4-amine**.

Section 3: Mass Spectrometry (MS) Fragmentation Analysis

Causality: While HRMS gives the molecular formula, tandem mass spectrometry (MS/MS) provides structural clues by breaking the molecule apart in a controlled manner and analyzing the resulting fragments.^[12] The fragmentation pattern is a molecular fingerprint that can be used to confirm the proposed connectivity.

Protocol: MS/MS Fragmentation Analysis

- Ion Selection: In a tandem mass spectrometer (e.g., Q-TOF or Orbitrap), the $[M+H]^+$ ion (m/z 132.1) is mass-selected in the first stage.
- Collision-Induced Dissociation (CID): The selected ions are accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). The resulting collisions impart energy, causing the ions to fragment.

- **Fragment Analysis:** The fragment ions are analyzed in the second stage of the mass spectrometer.

Predicted Fragmentation Pathway A primary fragmentation is the loss of a methyl radical from the methoxy group, a common pathway for such compounds.^[13] Another likely fragmentation is α -cleavage, the breaking of a bond adjacent to the nitrogen atom, which is a site of ionization.

Fragment m/z	Proposed Loss	Fragment Structure
117.0784	Loss of $\bullet\text{CH}_3$	$[\text{M}+\text{H}-\text{CH}_3]^+$
101.0835	Loss of $\bullet\text{OCH}_3$	$[\text{M}+\text{H}-\text{OCH}_3]^+$
115.0757	Loss of NH_3	$[\text{M}+\text{H}-\text{NH}_3]^+$

Table 4: Predicted major fragment ions of protonated **3-Methoxyoxan-4-amine** in MS/MS.

Section 4: Infrared (IR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.^[14]^[15] It serves as an excellent orthogonal check to the structural features deduced from NMR and MS.

Protocol: FTIR Analysis

- **Sample Preparation:** The sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or, more commonly, using an Attenuated Total Reflectance (ATR) accessory.
- **Background Scan:** A background spectrum of the empty crystal/air is collected.
- **Sample Scan:** The sample spectrum is collected and ratioed against the background.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400-3250 (two bands)	N-H Symmetric & Asymmetric Stretch	Primary Amine (-NH ₂)[7]
2950-2850	C-H Stretch	Aliphatic (CH, CH ₂ , CH ₃)
1650-1580	N-H Bend (Scissoring)	Primary Amine (-NH ₂)[16]
1250-1020	C-N Stretch	Aliphatic Amine[7]
1150-1085	C-O-C Asymmetric Stretch	Cyclic Ether[17]

Table 5: Characteristic IR absorption bands expected for **3-Methoxyoxan-4-amine**.

Section 5: The Gold Standard: Single-Crystal X-ray Crystallography

Causality: While the combination of NMR and MS provides a highly confident structural assignment, only single-crystal X-ray crystallography can provide an unambiguous, three-dimensional map of the electron density of a molecule.[18] It is the ultimate arbiter of molecular structure, revealing not only the connectivity but the precise bond lengths, bond angles, and, most critically, the absolute stereochemistry.[18][19]

Workflow for X-ray Crystallography

Caption: The workflow for single-crystal X-ray crystallography.

Protocol: Single-Crystal X-ray Diffraction

- **Crystallization:** The most challenging step is growing a single, high-quality crystal. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.[18][20]
- **Data Collection:** A selected crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[21]

- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise structure.[20]

The output is a definitive 3D model that confirms the cis or trans relationship between the methoxy and amine groups and determines the absolute R/S configuration at both C3 and C4, such as (3S, 4R).[22]

Conclusion: A Synthesis of Evidence

The elucidation of **3-Methoxyoxan-4-amine**'s structure is a testament to the power of a multi-faceted analytical approach. The process begins with HRMS to lock down the elemental formula and proceeds to a comprehensive suite of NMR experiments (^1H , ^{13}C , COSY, HSQC, and HMBC) to meticulously map the atomic connectivity. MS/MS fragmentation and FTIR serve as rapid, orthogonal checks that corroborate the proposed framework. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure, resolving all stereochemical questions. This rigorous, self-validating workflow ensures the highest degree of scientific integrity, delivering the certainty required for advanced applications in research and development.

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